![molecular formula C16H12N2O2 B2783360 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile CAS No. 1326890-19-0](/img/structure/B2783360.png)
2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile, also known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches and other related disorders.
Mecanismo De Acción
2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile acts as a competitive antagonist of the CGRP receptor, preventing CGRP from binding to its receptor and initiating downstream signaling pathways. By blocking the CGRP receptor, 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile effectively reduces the release of pro-inflammatory peptides and neurotransmitters, which are thought to contribute to the development of migraine headaches.
Biochemical and Physiological Effects:
2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile has been shown to effectively reduce the frequency and severity of migraine headaches in both animal models and human clinical trials. In addition, this compound has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a highly selective antagonist of the CGRP receptor, which makes it an ideal tool for studying the role of CGRP in various physiological and pathological processes. However, the synthesis of this compound can be challenging, and its high potency may require careful dosing and handling to avoid potential toxicity.
Direcciones Futuras
There are several potential future directions for research on 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile and related compounds. One area of interest is the development of more potent and selective CGRP receptor antagonists, which could provide even greater therapeutic benefits for migraine headaches and other related disorders. In addition, further studies are needed to fully understand the mechanisms of action of 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile and its effects on various physiological processes. Finally, the potential applications of 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile in other disease states, such as cardiovascular disease and inflammation, warrant further investigation.
Métodos De Síntesis
The synthesis of 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile involves a multi-step process that begins with the condensation of 2-amino-5-nitrobenzonitrile with 2-aminobenzoic acid to form 2-(2-carboxyphenylamino)-5-nitrobenzonitrile. This intermediate is then reduced to the corresponding amine, which is subsequently cyclized to form the benzoxazepine ring. The resulting compound is then further modified to introduce the nitrile group at the 2-position of the benzene ring.
Aplicaciones Científicas De Investigación
2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches. CGRP is a neuropeptide that has been implicated in the pathophysiology of migraine headaches, and 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile has been shown to effectively block the CGRP receptor, thereby reducing the frequency and severity of migraine attacks.
Propiedades
IUPAC Name |
2-(3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-9-12-5-1-3-7-14(12)18-10-13-6-2-4-8-15(13)20-11-16(18)19/h1-8H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJPBSOHVIFLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.